1-((3-chlorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound belongs to the thieno-triazolo-pyrimidinone class, characterized by a fused heterocyclic core comprising thiophene, triazole, and pyrimidinone rings. The substitution at the 1-position with a 3-chlorobenzylthio group and the 4-position with an isopentyl chain distinguishes it structurally. Such substitutions are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological activity, particularly in targeting enzymes or receptors involved in inflammatory or oncological pathways .
Properties
IUPAC Name |
12-[(3-chlorophenyl)methylsulfanyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS2/c1-12(2)6-8-23-17(25)16-15(7-9-26-16)24-18(23)21-22-19(24)27-11-13-4-3-5-14(20)10-13/h3-5,7,9-10,12H,6,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJHZPXXPBFSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-chlorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, followed by the introduction of the isopentyl and 3-chlorobenzylthio groups. Common reagents used in these steps include thionyl chloride, isopentyl bromide, and 3-chlorobenzyl mercaptan. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-((3-chlorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl position, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.
Scientific Research Applications
1-((3-chlorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-((3-chlorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Physicochemical Properties
The 3-chlorobenzylthio and isopentyl groups confer distinct properties compared to similar compounds:
- 4-(4-Ethylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (): The ethylbenzyl and 3-methylbenzylthio substituents increase lipophilicity compared to the target compound’s isopentyl and 3-chlorobenzylthio groups. This may enhance membrane permeability but reduce aqueous solubility. Chlorine in the target compound’s benzyl group could improve electrophilic interactions in biological systems compared to methyl .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Substituent Flexibility: The thieno-triazolo-pyrimidinone scaffold tolerates diverse substitutions, enabling optimization for specific targets. For instance, polar groups (e.g., piperazinyl in ) improve solubility, while aromatic/halogenated groups (e.g., 3-chlorobenzyl) enhance target specificity .
- Activity Correlations : Compounds with branched alkyl chains (isopentyl, isopropyl) or heteroaromatic extensions (pyrimidinyl-piperazinyl) show superior activity profiles, suggesting synergistic effects between lipophilicity and hydrogen-bonding capacity .
Biological Activity
1-((3-chlorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core structure with a chlorobenzyl thio group and an isopentyl substituent. This structural complexity is believed to contribute to its diverse biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the Thieno and Triazolo Rings : Using appropriate starting materials to create the fused heterocyclic structure.
- Thioether Formation : Introducing the chlorobenzyl thio group via nucleophilic substitution.
- Isopentyl Group Addition : Attaching the isopentyl group through alkylation reactions.
Anticancer Activity
Recent studies have indicated significant anticancer properties of compounds related to the thieno-triazolo-pyrimidine family. For instance, derivatives were screened against a panel of 60 cancer cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. The results demonstrated varying degrees of cytotoxicity across different cancer types:
| Cell Line | Percentage Growth Inhibition (%) |
|---|---|
| Leukemia | 89.22 |
| Non-small Cell Lung Cancer | 104.90 |
| Colon Cancer | 95.42 |
| CNS Cancer | 91.41 |
| Melanoma | 76.74 |
These results suggest that modifications in the structure can enhance or reduce biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design.
The mechanism by which this compound exerts its anticancer effects may involve multiple pathways, including:
- Inhibition of Cell Proliferation : By interfering with key signaling pathways that promote cell growth.
- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.
- Targeting Specific Enzymes or Receptors : The presence of specific functional groups may allow for selective binding to molecular targets.
Case Studies
Several case studies have explored the biological activity of similar compounds within the same chemical class:
- Study on Thienopyrimidine Derivatives : A series of thienopyrimidine derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. Results indicated that specific substitutions significantly enhanced cytotoxicity.
- Comparative Analysis with Other Heterocycles : Research comparing thienopyrimidines with other heterocyclic compounds revealed that certain structural features (e.g., presence of electron-withdrawing groups) are crucial for enhancing biological activity.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Synthesis optimization involves systematic adjustments to reaction conditions:
- Solvent selection : Aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to stabilize intermediates and avoid hydrolysis .
- Catalyst/base choice : Potassium carbonate (K₂CO₃) or lithium iodide (LiI) can enhance reaction efficiency, depending on the step (e.g., cyclization vs. substitution) .
- Temperature control : Elevated temperatures (80–100°C) are critical for promoting cyclization but must be balanced to avoid decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/dioxane) ensures high purity .
Methodology : Monitor reactions via TLC/HPLC, and characterize intermediates using NMR and IR spectroscopy to identify bottlenecks .
Basic: What spectroscopic techniques are most effective for confirming the molecular structure of this compound?
Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., chlorobenzyl vs. isopentyl groups) and fused-ring systems .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H···S interactions) and absolute stereochemistry, as seen in related triazolopyrimidines .
- IR spectroscopy : Validates functional groups (e.g., C=S stretch at ~1100 cm⁻¹) .
Note : Compare experimental data with computational predictions (DFT) for validation .
Advanced: How can researchers resolve contradictions in reported synthetic pathways for similar triazolopyrimidines?
Answer:
Contradictions often arise from divergent catalysts or solvent systems. For example:
- Catalyst discrepancies : LiI () vs. K₂CO₃ () may reflect differences in reaction mechanisms (oxidative cyclization vs. nucleophilic substitution).
- Solvent effects : DMF (polar aprotic) vs. acetonitrile (less polar) can alter reaction kinetics .
Methodology :
Conduct comparative studies under controlled conditions.
Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps.
Validate intermediates via LC-MS to trace side reactions .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
Given its structural similarity to antimicrobial and anticancer agents :
- Antimicrobial : Broth microdilution (MIC) against Gram-positive/negative bacteria.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Screen against kinases or proteases linked to disease pathways.
Key controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced: How do structural modifications (e.g., halogen substitution) impact bioactivity?
Answer:
- Chlorobenzyl group : Enhances lipophilicity and membrane penetration, critical for intracellular targets .
- Isopentyl chain : Adjusting length/branching may modulate binding pocket interactions (e.g., in kinase inhibitors) .
Methodology :
Synthesize analogs with varied substituents (e.g., 4-fluorobenzyl, bromobenzyl).
Perform SAR studies using computational docking (AutoDock) and experimental IC₅₀ comparisons .
Advanced: What mechanistic insights exist for the cyclization step in triazolopyrimidine synthesis?
Answer:
Cyclization often proceeds via:
- Oxidative pathways : LiI promotes iodine-mediated cyclization of hydrazones, forming the triazole ring .
- Thermal activation : Elevated temperatures drive intramolecular nucleophilic attack, as shown in thienopyrimidine analogs .
Methodology : Use isotopic labeling (e.g., ¹⁵N) or trapping experiments to identify intermediates .
Advanced: How should researchers address discrepancies in reported biological activity data?
Answer:
Discrepancies may stem from:
- Assay conditions : Variations in pH, serum content, or incubation time (e.g., 24h vs. 48h cytotoxicity assays) .
- Cell line heterogeneity : Test across multiple lines (e.g., primary vs. immortalized cells) .
Mitigation : Adhere to standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and report full experimental details .
Advanced: What strategies improve the solubility of this compound for in vivo studies?
Answer:
- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without toxicity .
- Prodrug design : Introduce phosphate or glycoside groups for transient solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
Advanced: How do hydrogen-bonding interactions in the crystal lattice affect physicochemical properties?
Answer:
- Solubility : Strong N–H···O/S interactions (as in ) reduce solubility by stabilizing the crystalline state.
- Stability : Lattice packing can protect against hydrolysis or oxidation .
Methodology : Modify crystallization solvents (e.g., methanol/water) to alter H-bond networks .
Advanced: What computational tools can predict the binding affinity of this compound to target proteins?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
